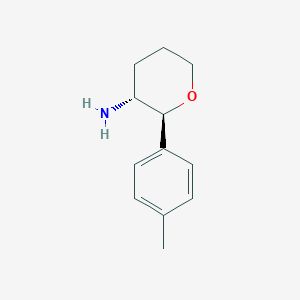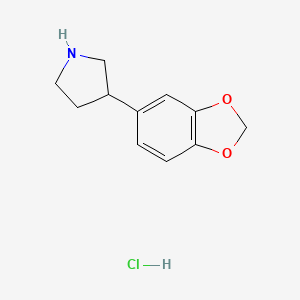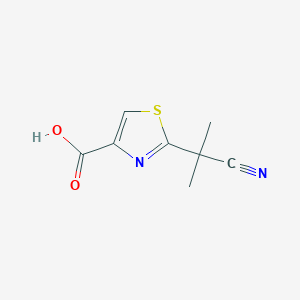
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (CTC) is a heterocyclic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CTC belongs to the class of thiazole derivatives that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. In addition, this compound has been found to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. One area of research is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another area of research is the identification of new targets for this compound, such as enzymes and signaling pathways that are involved in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new drugs with improved properties.
Scientific Research Applications
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
Properties
IUPAC Name |
2-(2-cyanopropan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYCNXTKXGUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
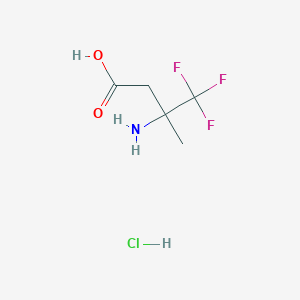
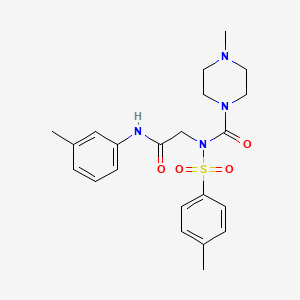
![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)
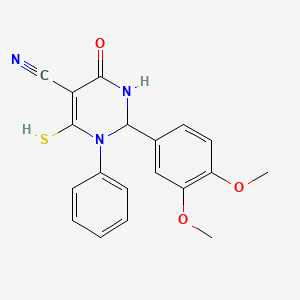

![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
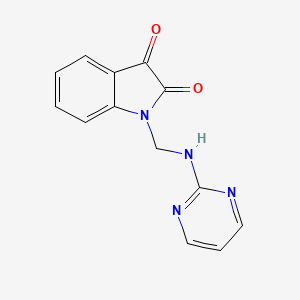
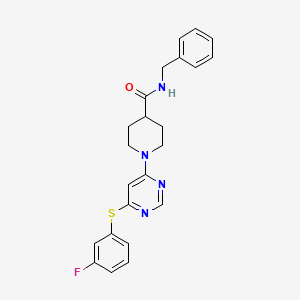
![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)


